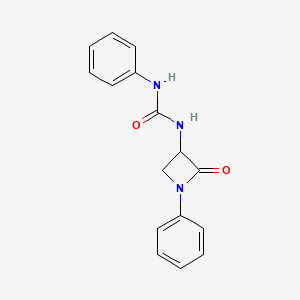

3-(2-Oxo-1-phenylazetidin-3-yl)-1-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

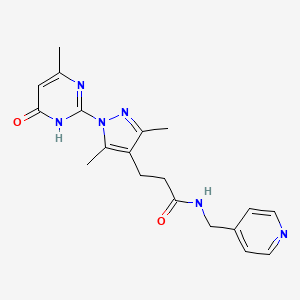

3-(2-Oxo-1-phenylazetidin-3-yl)-1-phenylurea , also known by its IUPAC name tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate , is a chemical compound with the molecular formula C₁₄H₁₈N₂O₃ . It falls within the class of azetidinone derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a urea moiety attached to an azetidinone ring, with phenyl substituents at specific positions .

Synthesis Analysis

The synthesis of 3-(2-Oxo-1-phenylazetidin-3-yl)-1-phenylurea involves the condensation of appropriate starting materials. While specific synthetic routes may vary, a common approach includes the reaction of tert-butyl isocyanate with the corresponding phenylazetidinone intermediate. The resulting urea derivative is then purified and characterized .

Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties and interactions. The azetidinone ring provides rigidity, while the phenyl groups contribute to its hydrophobic character. The tert-butyl group enhances solubility and stability. Analyzing bond angles, torsion angles, and intermolecular forces is essential for predicting its behavior in various environments .

Chemical Reactions Analysis

3-(2-Oxo-1-phenylazetidin-3-yl)-1-phenylurea can participate in several chemical reactions. These include hydrolysis of the carbamate group, nucleophilic substitution at the azetidinone carbon, and potential cyclization reactions. Investigating its reactivity with various reagents and conditions is crucial for designing synthetic pathways and exploring its versatility .

Physical And Chemical Properties Analysis

Mechanism of Action

The exact mechanism of action for this compound depends on its intended use. It may exhibit biological activity as an enzyme inhibitor, receptor modulator, or other pharmacological roles. Further studies are needed to elucidate its specific targets and pathways. Computational modeling and binding studies can provide insights into its interactions with biomolecules .

Future Directions

properties

IUPAC Name |

1-(2-oxo-1-phenylazetidin-3-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-15-14(11-19(15)13-9-5-2-6-10-13)18-16(21)17-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQOAEQMXUKELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide](/img/structure/B2703415.png)

![Methyl 2-amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2703417.png)

![2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2703421.png)

![5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline](/img/structure/B2703424.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703425.png)

![5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2703432.png)

![1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2703433.png)